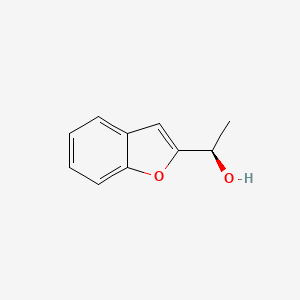

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis and Pharmaceutical Chemistry

Chiral secondary alcohols are fundamental components in the fields of asymmetric synthesis and pharmaceutical chemistry. researchgate.net Their importance stems from the principle of chirality, a key phenomenon in nature where molecules, like hands, are non-superimposable mirror images of each other, known as enantiomers. ru.nlwikipedia.org In biological systems, this structural difference is critical; often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause adverse effects.

The hydroxyl (-OH) group in alcohols is highly versatile, capable of forming hydrogen bonds that influence a drug's binding affinity and specificity to its target. numberanalytics.com This functional group also serves as a point for further chemical modification, allowing chemists to fine-tune the properties of a potential drug. numberanalytics.com Consequently, the ability to synthesize optically pure secondary alcohols is crucial for producing drugs with high enantiomeric purity. researchgate.net Many pharmaceuticals are derived from or synthesized using chiral alcohols, including treatments for a wide range of conditions. researchgate.netnih.gov

Asymmetric synthesis, the process of creating a specific enantiomer, heavily relies on chiral building blocks like secondary alcohols. wikipedia.org Methodologies such as the catalytic asymmetric reduction of prochiral ketones are widely investigated to produce these enantiomerically pure alcohols. ru.nlnih.gov Biocatalysis, using whole-cell microorganisms or isolated enzymes, has emerged as a cost-effective and environmentally friendly alternative to traditional chemical methods for preparing chiral secondary alcohols. researchgate.netnih.gov

Overview of Benzofuran (B130515) Derivatives in Chemical Research and Development

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a structural motif found in numerous natural products and synthetic molecules. nih.govnih.govnumberanalytics.com This scaffold is of significant interest to chemical and pharmaceutical researchers due to the wide array of biological activities exhibited by its derivatives. nih.govrsc.org Benzofuran compounds are prevalent in various plant families and can also be synthesized through various chemical methods. nih.govmdpi.com

The versatility of the benzofuran core allows for the introduction of various substituents, leading to new derivatives with unique therapeutic potential. nih.gov Research has demonstrated that benzofuran derivatives possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. nih.govnih.govrsc.orgmdpi.com This has made them promising lead compounds in drug discovery. rsc.org For instance, some benzofuran derivatives have been investigated as potent anticancer agents, with studies revealing their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.net The development of novel synthetic methods, such as transition metal-catalyzed reactions and multicomponent reactions, continues to expand the library of accessible benzofuran structures for further research. numberanalytics.comoregonstate.edu

Specific Focus: (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol as a Key Chiral Building Block

This compound is a specific chiral secondary alcohol that serves as a valuable chiral building block in organic synthesis. mdpi.comtcichemicals.com Its structure incorporates the benzofuran moiety, combining the chemical reactivity of a secondary alcohol with the biological relevance of the benzofuran core.

The primary route for producing this compound in high enantiomeric purity is through the asymmetric reduction of its corresponding ketone, 1-(benzofuran-2-yl)ethanone (also known as 2-acetylbenzofuran). vulcanchem.commdpi.com Both chemical and biological methods have been successfully employed for this transformation.

Physicochemical Properties of 1-(1-Benzofuran-2-yl)ethan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Oil |

| Boiling Point | 270.4°C (at 760 mmHg) |

Data sourced from references vulcanchem.comamericanelements.comuni.lu.

Enantioselective Synthesis Methods

Several methods have been developed for the enantioselective production of benzofuran-based chiral alcohols. Biocatalytic reduction, in particular, has proven effective for producing both the (R) and (S) enantiomers of 1-(1-benzofuran-2-yl)ethan-1-ol.

Bioreduction to (R)-enantiomer: The asymmetric reduction of 2-acetylbenzofuran (B162037) using the biocatalyst Lactobacillus kefiri P2 has been shown to produce (R)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess (>99% ee) and in high yield (96%). researchgate.net This method is noted for being environmentally friendly and cost-effective. researchgate.net

Bioreduction to (S)-enantiomer: Similarly, the biocatalyst Lactobacillus paracasei BD87E6, isolated from a fermented beverage, can reduce 1-(benzofuran-2-yl)ethanone to the corresponding (S)-alcohol with excellent stereoselectivity (>99.9% ee) and a 92% yield. nih.govresearchgate.net This green chemistry approach provides a scalable process for producing this valuable chiral intermediate. nih.govresearchgate.net

The availability of enantiopure this compound through these efficient synthetic routes makes it a highly useful intermediate for constructing more complex chiral molecules for the pharmaceutical and fine chemical industries. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEKBHGKCUPA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthetic Methodologies for 1r 1 1 Benzofuran 2 Yl Ethan 1 Ol

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis utilizes whole microbial cells or isolated enzymes to catalyze chemical transformations with high stereo-, regio-, and chemoselectivity. In the context of synthesizing (1R)-1-(1-benzofuran-2-yl)ethan-1-ol, the asymmetric reduction of the prochiral ketone, 1-(benzofuran-2-yl)ethanone, is the key step. This transformation is primarily mediated by oxidoreductases, specifically alcohol dehydrogenases or ketoreductases, which are abundant in a wide range of microorganisms and plants. These biocatalysts facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone, leading to the formation of the corresponding chiral alcohol. The stereochemical outcome of the reduction is determined by the specific enzyme's active site topology, which dictates the facial selectivity of the hydride attack on the prochiral ketone.

Whole-cell biocatalysis is often preferred for industrial applications due to several advantages over the use of isolated enzymes. The enzymes are maintained in their native cellular environment, which can enhance their stability and activity. Furthermore, whole-cell systems possess inherent cofactor regeneration mechanisms, obviating the need for the external addition of expensive cofactors. A variety of microorganisms and plant cells have been investigated for their ability to asymmetrically reduce 1-(benzofuran-2-yl)ethanone.

Lactobacillus paracasei BD87E6, a bacterial strain isolated from a cereal-based fermented beverage, has been identified as an effective biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone. nih.gov However, this particular strain exhibits a stereopreference for the synthesis of the (S)-enantiomer, (1S)-1-(1-benzofuran-2-yl)ethan-1-ol. In a notable study, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using lyophilized cells of L. paracasei BD87E6 achieved a high yield of 92% and an outstanding enantiomeric excess (ee) of over 99.9% for the (S)-enantiomer. nih.govresearchgate.net The optimization of reaction parameters such as pH, temperature, and substrate concentration was crucial in achieving these results. nih.gov While this biocatalyst provides access to the opposite enantiomer of the target compound, its high efficiency and stereoselectivity are noteworthy.

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Lactobacillus paracasei BD87E6 | (S) | 92 | >99.9 | nih.govresearchgate.net |

The filamentous fungus Rhizopus arrhizus is a well-known biocatalyst for the asymmetric reduction of a variety of ketones. Its application in the synthesis of chiral alcohols has been extensively documented. In the context of 1-(benzofuran-2-yl)ethanone reduction, Rhizopus arrhizus has been reported to mediate the bioreduction to furnish (S)-1-(benzofuran-2-yl)ethanol with a high enantiomeric excess of 91.7%. researchgate.net Similar to Lactobacillus paracasei BD87E6, this fungus demonstrates a preference for the (S)-enantiomer, highlighting the diversity of stereoselectivities observed among different microbial biocatalysts.

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Rhizopus arrhizus | (S) | 91.7 | researchgate.net |

Plant cells and tissues represent a readily available and often inexpensive source of biocatalysts for asymmetric synthesis. Among them, carrot (Daucus carota) roots have been widely employed for the enantioselective reduction of various prochiral ketones. The bioreduction of 1-(benzofuran-2-yl)ethanone using Daucus carota as a biocatalyst has been reported to yield the desired (R)-1-(1-benzofuran-2-yl)ethan-1-ol. This plant-mediated reduction provided the (R)-enantiomer with a high enantiomeric excess of 95% and a moderate yield of 47%. researchgate.net This demonstrates the utility of plant-based biocatalysts in accessing the specific enantiomer of interest that may not be obtainable with certain microbial strains.

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Daucus carota | (R) | 47 | 95 | researchgate.net |

The screening of diverse microbial sources continues to uncover novel biocatalysts with high enantioselectivity for the synthesis of chiral alcohols. Lactobacillus kefiri P2, isolated from a traditional dairy product, has proven to be a highly effective biocatalyst for the asymmetric reduction of 1-(benzofuran-2-yl)ethanone, producing the target (R)-1-(1-benzofuran-2-yl)ethan-1-ol with excellent results. This biocatalyst afforded the (R)-enantiomer with a high yield and an enantiomeric excess exceeding 99%.

Candida zeylanoides is another yeast species that has demonstrated considerable potential in the asymmetric bioreduction of bulky ketones. While specific studies on the reduction of 1-(benzofuran-2-yl)ethanone by Candida zeylanoides are not extensively detailed in the available literature, its proven efficacy in the enantioselective reduction of structurally demanding biaryl ketones to their corresponding (S)-carbinols with high yields and enantiomeric excesses greater than 99% suggests its potential applicability for the synthesis of chiral benzofuran (B130515) derivatives. sci-hub.se The ability of C. zeylanoides to accommodate bulky substrates makes it a promising candidate for further investigation in the synthesis of this compound.

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Lactobacillus kefiri P2 | (R) | High | >99 | - |

| Candida zeylanoides P1 | (S) (for biaryl ketones) | High | >99 | sci-hub.se |

While whole-cell biocatalysis offers many advantages, the use of isolated enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), provides a more defined and controlled reaction system. This approach eliminates potential side reactions catalyzed by other enzymes within the cell and can lead to higher product purity. However, the practical application of isolated enzymes often requires an efficient cofactor regeneration system, as the stoichiometric use of NAD(P)H is economically prohibitive.

Enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, have emerged as powerful tools to tailor the properties of natural enzymes for specific synthetic applications. acs.orgnih.govrsc.orgtudelft.nlillinois.edunih.gov These methods can be employed to:

Alter Substrate Specificity: Modify the enzyme's active site to accommodate non-natural substrates, such as bulky aromatic ketones like 1-(benzofuran-2-yl)ethanone.

Enhance Enantioselectivity: Fine-tune the stereochemical control of the reduction to favor the formation of a single enantiomer, often achieving enantiomeric excesses greater than 99%.

Improve Stability and Activity: Increase the enzyme's robustness under industrial process conditions, including elevated temperatures and the presence of organic co-solvents.

Invert Stereopreference: In some cases, it is possible to engineer an enzyme to produce the opposite enantiomer compared to the wild-type enzyme, thereby expanding the synthetic utility of a single enzyme scaffold.

For the synthesis of this compound, the identification and engineering of a ketoreductase that exhibits high activity and (R)-selectivity towards 1-(benzofuran-2-yl)ethanone is a promising strategy. By creating mutant libraries of known ADHs or KREDs and screening for improved performance, it is possible to develop highly efficient and selective biocatalysts for the production of this valuable chiral intermediate. acs.orgnih.govrsc.orgtudelft.nlillinois.edunih.gov The structural information of the enzyme's active site can guide rational design approaches to introduce specific mutations that are predicted to enhance the desired catalytic properties.

Whole-Cell Bioreduction Strategies for 1-(Benzofuran-2-yl)ethanone

Chemical Asymmetric Synthesis Routes

Chemical methods for the asymmetric synthesis of this compound primarily focus on the stereoselective reduction of the corresponding prochiral ketone, 1-(benzofuran-2-yl)ethanone. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction, leading to the desired enantiomer in high enantiomeric excess.

Enantioselective Reduction of Prochiral Precursors (e.g., 1-(Benzofuran-2-yl)ethanone)

The most direct and widely employed strategy for synthesizing this compound is the asymmetric reduction of 1-(benzofuran-2-yl)ethanone. This approach is advantageous due to the ready availability of the starting ketone. The success of this method hinges on the choice of a suitable chiral catalyst and reducing agent that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, is a powerful and predictable method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comresearchgate.net The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, forms a complex with borane, which then coordinates to the ketone in a sterically defined manner. This controlled coordination directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. alfa-chemistry.com

In the context of synthesizing this compound, the use of an (R)-configured CBS catalyst would be expected to yield the desired (R)-alcohol. The mechanism involves the formation of a six-membered ring transition state, where the larger substituent on the ketone is oriented away from the steric bulk of the catalyst, thus dictating the stereochemical outcome. alfa-chemistry.com While specific literature detailing the CBS reduction of 1-(benzofuran-2-yl)ethanone to the (1R)-enantiomer is not abundant, the well-established predictability and broad substrate scope of this reaction suggest its applicability. High enantiomeric excesses (ee) are typically achieved with this method for a wide range of aryl alkyl ketones.

Table 1: Representative Results for CBS Reduction of Aryl Alkyl Ketones

| Ketone Substrate | Chiral Catalyst | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Acetophenone | (S)-CBS | BH₃·THF | THF | 25 | >95 | 97 (R) |

| 1-Indanone | (S)-CBS | BH₃·THF | THF | -78 | 95 | 98 (S) |

| 2-Chloroacetophenone | (R)-CBS | BH₃·SMe₂ | Toluene | -40 | 92 | 96 (R) |

Note: This table presents typical results for the CBS reduction of similar ketones to illustrate the expected efficacy of the method for 1-(benzofuran-2-yl)ethanone.

Transition metal-catalyzed asymmetric hydrogenation is another cornerstone of enantioselective synthesis, offering high efficiency and atom economy. wiley-vch.dersc.org Rhodium-based catalysts, in particular, have been extensively developed and utilized for the asymmetric hydrogenation of ketones to chiral alcohols. wiley-vch.deresearchgate.net These catalysts typically consist of a rhodium precursor and a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral ketone.

For the synthesis of this compound, a rhodium catalyst complexed with a suitable chiral diphosphine ligand, such as those from the BINAP or DuPhos families, would be employed. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure. The choice of ligand, solvent, and reaction conditions is critical to achieving high enantioselectivity and conversion. While specific data for the rhodium-catalyzed asymmetric hydrogenation of 1-(benzofuran-2-yl)ethanone to the (1R)-enantiomer is limited in readily available literature, the general success of this methodology for a vast array of ketones indicates its potential.

Table 2: Illustrative Data for Rhodium-Catalyzed Asymmetric Hydrogenation of Ketones

| Ketone Substrate | Chiral Ligand | Rhodium Precursor | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| Acetophenone | (R)-BINAP | [Rh(COD)Cl]₂ | Methanol | 50 | >99 | 82 (R) |

| 1-(2-Naphthyl)ethanone | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 10 | 98 | 95 (S) |

| 1-Tetralone | (R)-xyl-P-Phos | [Rh(COD)Cl]₂ | Toluene/MeOH | 50 | 99 | 98 (R) |

Note: This table provides representative examples of rhodium-catalyzed asymmetric hydrogenation of analogous ketones to demonstrate the potential of this method for 1-(benzofuran-2-yl)ethanone.

Advanced Enantioselective Derivatization Strategies

Beyond the direct reduction of the prochiral ketone, advanced strategies involving the derivatization of a racemic mixture of the target alcohol can be employed. One such powerful technique is enzymatic kinetic resolution.

Lipase-catalyzed kinetic resolution is a widely used method for the separation of enantiomers of racemic alcohols. researchgate.netjocpr.com This strategy takes advantage of the high enantioselectivity of lipases, which are enzymes that catalyze the acylation or deacylation of alcohols. In a typical kinetic resolution of racemic 1-(1-benzofuran-2-yl)ethanol (B1276167), a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. researchgate.net

For instance, in the presence of an acyl donor like vinyl acetate, CALB can selectively catalyze the acylation of the (R)-enantiomer to form (1R)-1-acetoxy-1-(1-benzofuran-2-yl)ethane, while the (S)-enantiomer remains as the unreacted alcohol. researchgate.net The two compounds can then be separated by standard chromatographic techniques. Subsequently, the acylated (R)-enantiomer can be deacylated to yield the desired this compound in high enantiomeric purity. researchgate.net This method is particularly useful when a highly enantioselective reduction method is not available or when both enantiomers of the alcohol are desired for other purposes.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(1-Benzofuran-2-yl)ethanol

| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-acetate (%) |

| Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl ether | 3 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 24 | 48 | 92 | 94 |

Data compiled from studies on the kinetic resolution of racemic 1-(1-benzofuran-2-yl)ethanol and similar compounds. researchgate.net

Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. The production of this compound can be made greener by considering several key principles, including catalysis, atom economy, and the use of benign reaction media.

Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chembam.com Asymmetric hydrogenation reactions, for example, exhibit excellent atom economy as all the atoms of the substrate and hydrogen are incorporated into the product. In contrast, reactions that use stoichiometric reagents, such as some older reduction methods, often have poor atom economy due to the generation of large amounts of byproducts.

The choice of solvent is another important consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of a synthesis. For instance, asymmetric transfer hydrogenation of ketones has been successfully carried out in aqueous media using a rhodium catalyst. nih.gov

Table 4: Green Chemistry Metrics for Different Synthetic Approaches to Chiral Alcohols

| Synthetic Method | Key Green Principles Applied | Atom Economy | E-Factor (Environmental Factor) |

| Asymmetric Hydrogenation | Catalysis, High Atom Economy | Excellent (~100%) | Low |

| Biocatalytic Reduction | Biocatalysis, Mild Conditions, Aqueous Media | Good to Excellent | Low to Moderate |

| CBS Reduction | Catalysis | Moderate to Good | Moderate |

| Stoichiometric Metal Hydride Reduction | - | Poor | High |

Note: The E-Factor is the ratio of the mass of waste to the mass of product. A lower E-Factor indicates a greener process. chembam.com

By embracing these green chemistry principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Mechanistic Investigations in the Synthesis and Transformations of 1r 1 1 Benzofuran 2 Yl Ethan 1 Ol

Mechanistic Elucidation of Biocatalytic Reductions: Enzyme Kinetics and Substrate Binding

The asymmetric reduction of the prochiral ketone 2-acetylbenzofuran (B162037) to (1R)-1-(1-benzofuran-2-yl)ethan-1-ol is efficiently achieved using biocatalysts, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.gov These enzymes exhibit remarkable stereoselectivity, operating under mild conditions. nih.gov The mechanism of these enzymatic reductions is dependent on cofactors, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), which serve as the hydride source. tudelft.nl

The catalytic cycle begins with the binding of the NADPH cofactor to the enzyme's active site. Subsequently, the substrate, 2-acetylbenzofuran, binds in a specific orientation dictated by the steric and electronic properties of the active site residues. This precise positioning is key to the high enantioselectivity observed. The core of the reaction involves the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the carbonyl carbon of the ketone. This transfer is followed by protonation of the resulting alkoxide intermediate, usually by a protonated residue in the active site (like tyrosine or lysine) or a water molecule, to yield the (R)-alcohol. The oxidized cofactor (NADP+) and the alcohol product are then released, regenerating the enzyme for the next catalytic cycle.

Enzyme kinetics, following the Michaelis-Menten model, are used to quantify the efficiency of these biocatalysts. Parameters such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) are determined by monitoring the depletion of NADPH at 340 nm. nih.gov Studies on various aromatic ketones have shown that certain fungi, including those derived from marine environments, can achieve excellent enantioselectivities (up to 99% ee) in these reductions. researchgate.net For instance, whole-cell biocatalysis with Geotrichum candidum has demonstrated high performance in reducing halogenated aromatic ketones. The substrate scope can be broad, though factors like substrate inhibition can sometimes limit the efficiency, particularly in growing cell biotransformations. researchgate.net

Interactive Table:

Stereochemical Mechanism of Asymmetric Chemical Reductions: Catalyst-Substrate Interactions

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), are powerful chemical methods for synthesizing this compound with high enantioselectivity. nih.govnih.gov The mechanism of these reactions hinges on the precise interaction between the chiral catalyst and the prochiral ketone substrate.

A well-studied example is the Noyori-type Ru(II) catalyst, which typically features a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand (e.g., DPEN). nih.gov The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The precatalyst is activated under basic conditions to form a ruthenium hydride species. This active catalyst contains an acidic N-H proton from the diamine ligand and a hydridic Ru-H bond. The ketone substrate coordinates to the metal center, and the stereoselectivity is determined in the subsequent hydrogen transfer step. This occurs via a six-membered pericyclic transition state, where the carbonyl oxygen interacts with the N-H proton while the carbonyl carbon receives the hydride from the metal center. nih.gov The chirality of both the diphosphine and diamine ligands creates a well-defined chiral pocket that forces the benzofuran (B130515) ketone to bind in a preferred orientation, leading to the selective formation of the (R)-alcohol.

Catalyst-substrate interactions, including steric repulsions and noncovalent interactions like CH-π interactions, play a crucial role in stabilizing the favored transition state over the disfavored one. researchgate.net The choice of solvent and base can also influence the reaction's efficiency and stereochemical outcome. Iridium catalysts bearing N,P ligands have also been successfully employed for the asymmetric hydrogenation of benzofurans, yielding products with high enantioselectivity. nih.gov

Mechanistic Pathways of Functionalization Reactions Involving this compound

Once synthesized, the chiral alcohol can serve as a precursor for more complex molecules through various functionalization reactions.

Cross-dehydrogenative coupling (CDC) offers an atom-economical method for forming C-C bonds. While direct radical-triggered CDC involving this compound is a specialized area, the principles can be understood from analogous alcohol-alcohol cross-couplings. nih.gov These reactions often involve the in-situ generation of an intermediate that is more susceptible to radical formation. For instance, an alcohol can be activated, and then a photocatalyst or a chemical oxidant generates an alkyl radical. nih.gov In a potential scenario, the secondary alcohol could be oxidized to the corresponding ketone, which then participates in a coupling reaction. Alternatively, under certain conditions, a radical could be generated at the α-carbon. However, a more common strategy for alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which proceeds through an initial dehydrogenation step. researchgate.nethuji.ac.il In this process, a catalyst (often Ru or Ir-based) temporarily removes hydrogen from the alcohol to form the corresponding ketone (2-acetylbenzofuran) and a metal-hydride species. The ketone can then react with a nucleophile (in an aldol-type reaction, for example), and the resulting intermediate is then reduced by the metal-hydride, regenerating the catalyst and yielding the final coupled product. huji.ac.ilgoettingen-research-online.de The use of a radical scavenger like TEMPO can help determine if a radical mechanism is indeed at play. researchgate.net

Ruthenium catalysts are highly effective in mediating C-N bond formation, often through a "borrowing hydrogen" mechanism analogous to that described above. marquette.edumarquette.edu In these transformations, a secondary alcohol like this compound can react with an amine to form a new C-N bond. The mechanism involves the initial ruthenium-catalyzed dehydrogenation of the alcohol to the ketone (2-acetylbenzofuran). core.ac.uk This ketone then undergoes condensation with the amine to form an imine or enamine intermediate. The ruthenium-hydride species, formed during the initial dehydrogenation, then reduces the C=N bond of the imine/enamine, yielding the aminated product and regenerating the ruthenium catalyst. marquette.edu This process is highly atom-economical as the only byproduct is water. Mechanistic studies using kinetic analysis and isotope labeling have helped elucidate the rate-determining steps and the nature of the catalytic intermediates in these reactions. marquette.edu

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of both catalytic reduction and functionalization reactions. researchgate.netrsc.orgresearchgate.net DFT calculations allow for the modeling of reaction pathways, the characterization of transition states and intermediates, and the quantification of activation barriers.

For asymmetric hydrogenation, DFT studies have been used to map out the complete catalytic cycle, confirming the concerted, six-membered transition state for hydride transfer. rsc.org These studies can rationalize the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products. The calculations often reveal that a combination of steric hindrance and subtle noncovalent interactions (e.g., CH/π, hydrogen bonding) stabilizes the transition state that leads to the major enantiomer. researchgate.net

In the context of ruthenium-catalyzed functionalization reactions, such as C-N bond activation, DFT has been employed to investigate the feasibility of proposed catalytic cycles. rsc.orgacs.orgacs.org For example, calculations can determine the relative energy barriers for key steps like C-H activation, alkyne insertion (in related systems), and reductive elimination. rsc.org These computational insights are crucial for understanding catalyst behavior, predicting selectivity, and guiding the design of new, more efficient catalysts for the synthesis and transformation of complex molecules like this compound. acs.org

Advanced Characterization and Analytical Techniques for Enantiopure 1r 1 1 Benzofuran 2 Yl Ethan 1 Ol

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques are indispensable for the structural elucidation of chiral molecules. For differentiating enantiomers, standard spectroscopic methods are often adapted with chiral auxiliaries or specialized instrumentation to induce a diastereomeric interaction that can be detected.

Chiral Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure determination. However, in an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate them, a chiral environment is created, typically by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.comcam.ac.uk

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte. The differing spatial arrangements of these complexes lead to distinct chemical shifts (δ) in their ¹H or ¹³C NMR spectra, allowing for differentiation and quantification.

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable, covalently bonded diastereomers. These newly formed diastereomers have different physical properties and, therefore, produce distinct NMR spectra. cam.ac.uk

For (1R)-1-(1-benzofuran-2-yl)ethan-1-ol, the hydroxyl group is a key site for interaction with CSAs or for reaction with CDAs. While specific NMR data for this compound complexed with a chiral agent is not detailed in the available literature, the principle remains a standard application for this class of molecules. The expected outcome would be the splitting of key proton signals, such as the methine proton (-CHOH), into two distinct resonances representing the R and S enantiomers.

Table 1: Hypothetical ¹H NMR Data for Racemic 1-(1-Benzofuran-2-yl)ethan-1-ol with a Chiral Solvating Agent

| Proton | Signal for (R)-enantiomer complex (δ, ppm) | Signal for (S)-enantiomer complex (δ, ppm) | Δδ (ppm) |

| Methine (-CHOH) | 5.15 | 5.12 | 0.03 |

| Methyl (-CH₃) | 1.62 | 1.60 | 0.02 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgcas.cz Enantiomers produce mirror-image VCD spectra, making it an unambiguous method for determining absolute configuration and studying solution-state conformation. rsc.orgru.nl

The VCD spectrum provides a unique fingerprint for each enantiomer based on its vibrational modes. By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be definitively confirmed. cas.cz This technique is particularly powerful as it provides detailed structural information without the need for derivatization or a chiral auxiliary. ru.nl

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the most widely used techniques for separating enantiomers and accurately determining the enantiomeric excess (ee) of a chiral sample. humanjournals.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. humanjournals.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the enantiomers of 1-(1-benzofuran-2-yl)ethanol (B1276167), successful separation has been achieved using a polysaccharide-based CSP. Research on the biocatalytic synthesis of the (S)-enantiomer details a specific HPLC method that is equally applicable for the analysis of the (R)-enantiomer. nih.govresearchgate.net The enantiomeric excess can be calculated by integrating the peak areas of the two separated enantiomers.

Table 2: Chiral HPLC Conditions for the Separation of 1-(1-Benzofuran-2-yl)ethanol Enantiomers

| Parameter | Condition | Source |

| Column | Chiralcel OD-H | researchgate.net |

| Mobile Phase | n-hexane:isopropanol (99:1, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV | heraldopenaccess.us |

| Result | Baseline separation of (R) and (S) enantiomers | nih.govresearchgate.net |

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds. Similar to HPLC, it utilizes a column coated with a chiral stationary phase. For non-volatile compounds like alcohols, derivatization is often performed to increase volatility before analysis. For this compound, derivatization of the hydroxyl group, for instance by acylation, would likely be required for successful chiral GC analysis.

Chiroptical Properties and Their Measurement

Chiroptical properties are the defining physical characteristics of chiral molecules, arising from their differential interaction with polarized light.

Optical Rotation

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. It is a fundamental property of an enantiomer, with the two enantiomers of a pair rotating light by equal amounts but in opposite directions. The specific rotation ([α]) is a standardized value measured under specific conditions of temperature, wavelength, solvent, and concentration.

For 1-(1-benzofuran-2-yl)ethanol, the specific rotation of the (S)-enantiomer has been reported. By definition, the (R)-enantiomer will have the same magnitude of rotation but the opposite sign.

Table 3: Specific Optical Rotation Data for 1-(1-Benzofuran-2-yl)ethanol Enantiomers

| Enantiomer | Specific Rotation [α] | Conditions |

| (1S)-1-(1-benzofuran-2-yl)ethan-1-ol | -31.2° | (c 1.0, CHCl₃, 25°C, D-line) |

| This compound | +31.2° (inferred) | (c 1.0, CHCl₃, 25°C, D-line) |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com Enantiomers produce mirror-image CD spectra, often referred to as a "Cotton effect." This technique is highly sensitive to the stereochemical arrangement of chromophores within the molecule.

For this compound, the benzofuran (B130515) moiety acts as the primary chromophore. mdpi.comnih.gov Its CD spectrum would provide a characteristic fingerprint that can be used for qualitative identification and to study its conformation. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the stereocenter adjacent to the chromophore. rsc.org

Application of 1r 1 1 Benzofuran 2 Yl Ethan 1 Ol As a Chiral Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The benzofuran (B130515) nucleus is a common feature in many biologically active compounds. rsc.orgnih.gov The specific stereochemistry of (1R)-1-(1-benzofuran-2-yl)ethan-1-ol makes it a critical starting material for the asymmetric synthesis of potent pharmacological agents, ensuring the final product has the correct three-dimensional orientation for interacting with biological targets.

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are mediators of inflammation. thieme-connect.dersc.org Consequently, inhibitors of 5-LO are of significant interest for treating inflammatory conditions. Research has shown that compounds incorporating a benzofuran framework are potent inhibitors of this enzyme. nih.gov

A notable series of 5-LO inhibitors are benzofuran hydroxamic acids. Detailed structure-activity relationship studies have revealed that the presence of a 1-(benzofuranyl)ethyl group is crucial for high inhibitory potency. For instance, compounds such as N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea have demonstrated significant in vivo activity. nih.gov The synthesis of the specific enantiomer of these inhibitors requires a chiral precursor like this compound to install the necessary stereocenter. The asymmetric reduction of the corresponding ketone, 2-acetylbenzofuran (B162037), provides access to this essential chiral alcohol. nih.govresearchgate.net

| Compound Example | Biological Target | Reported Activity |

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea | 5-Lipoxygenase (5-LO) | ED₅₀ = 10.3 mg/kg (in vivo) nih.gov |

| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 5-Lipoxygenase (5-LO) | IC₅₀ = 40 nM (in vitro) nih.gov |

This table presents examples of potent 5-lipoxygenase inhibitors whose structures are based on a 1-(benzofuranyl)ethyl moiety, highlighting the importance of chiral precursors like this compound in their synthesis.

The chiral alcohol this compound and its ketone precursor, 2-acetylbenzofuran, serve as key intermediates in the synthesis of several well-known bioactive molecules.

Bufuralol (B1668043) : This compound is a beta-adrenoceptor blocking agent. Its structure is a benzofuran-2-ethanolamine derivative, and its synthesis explicitly involves intermediates derived from the 2-acetylbenzofuran core. The preparation of enantiomerically pure bufuralol relies on the stereoselective reduction of a ketone precursor to establish the chiral alcohol center, which is analogous to this compound.

Amiodarone and Benziodarone (B1666584) : These are potent antiarrhythmic and coronary vasodilator drugs, respectively, both containing a benzofuran core. Synthetic routes to these molecules and their analogues often involve the construction of a 2-substituted benzofuran ketone. For example, the synthesis of benziodarone analogues involves the preparation of benzofuran ketones which are subsequently modified. While many large-scale syntheses build the benzofuran ring from other precursors, laboratory and research-scale syntheses can utilize 2-acetylbenzofuran as a versatile starting point for creating diverse analogues.

Role as a Chiral Auxiliary in Stereoselective Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry has been established, the auxiliary is removed. Chiral alcohols are frequently used as auxiliaries by forming chiral esters, acetals, or ethers.

While this compound possesses the necessary structural features—a robust and recoverable chiral alcohol—to function as a chiral auxiliary, its application in this specific role is not extensively documented in scientific literature. Theoretically, it could be attached to a prochiral molecule, such as a ketone or carboxylic acid, to form a chiral ester or ketal. The bulky and rigid benzofuran group would then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing asymmetry in the product. After the transformation, the auxiliary could be cleaved and potentially recycled.

Construction of Diverse Heterocyclic Systems and Fused Ring Structures

The reactive nature of the alcohol group and the aromatic benzofuran ring in this compound allows it to be used as a scaffold for building more complex heterocyclic systems. The precursor ketone, 2-acetylbenzofuran, is particularly useful in condensation reactions to form new ring structures.

For example, 2-acetylbenzofuran can react with carbohydrazides in the presence of an acid catalyst. mdpi.com This reaction forms a hydrazone linkage, effectively combining the benzofuran moiety with other heterocyclic systems, such as 1,2,3-triazoles. mdpi.com The resulting complex molecules are of interest in medicinal chemistry due to the wide range of biological activities associated with both benzofurans and triazoles. mdpi.com The resulting ethylidene group can then be stereoselectively reduced to afford chiral compounds based on these elaborate heterocyclic frameworks.

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| 2-Acetylbenzofuran | 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | mdpi.com |

| 2-Acetylbenzofuran | Hydroxylamine | 1-(1-Benzofuran-2-yl)-2-mesitylethanoneoxime | researchgate.net |

This table illustrates how the 2-acetyl group on the benzofuran ring serves as a functional handle for constructing more complex heterocyclic derivatives.

Enabling Synthesis for Advanced Organic Materials and Functional Molecules

Benzofuran-based structures are not limited to pharmaceutical applications; they are also important components in the field of materials science. rsc.org Benzofuran derivatives are utilized in the construction of organic photovoltaics and field-effect transistors. nih.gov The chirality of the building blocks used can impart specific properties to the final material, such as chiroptical activity or the ability to form helical polymer structures.

Recent research has focused on the asymmetric cationic polymerization of benzofuran to produce optically active polybenzofuran. nih.govacs.org These studies demonstrate that using chiral catalysts can control the stereochemistry of the polymer chain, leading to materials with highly ordered structures and unique optical properties. nih.govacs.org While these polymerizations start with the parent benzofuran monomer rather than this compound, they underscore the importance of chirality in this class of materials. Chiral building blocks like this compound are potential synthons for creating chiral dopants, side chains on polymers, or specialized monomers to precisely control the architecture and function of advanced organic materials.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Asymmetric Synthetic Routes with Enhanced Atom Economy and Enantioselectivity

The primary route to (1R)-1-(1-benzofuran-2-yl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 2-acetylbenzofuran (B162037). While effective methods exist, future research will focus on elevating their efficiency, sustainability, and selectivity. A major thrust in this area is the development of novel transition-metal catalysts. Ruthenium-based systems, particularly those employing chiral diphosphine and diamine ligands, have shown high efficiency in the asymmetric hydrogenation of various ketones. researchgate.netnih.gov Future work should aim to design and screen new generations of Ru, Rhodium, and Iridium catalysts tailored for 2-acetylbenzofuran, with the goal of achieving exceptional turnover numbers (TONs) and turnover frequencies (TOFs) while maintaining near-perfect enantioselectivity (>99.5% ee). nih.gov

Furthermore, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts, remains a powerful tool. researchgate.netmdpi.com Future investigations could focus on developing more robust and recyclable oxazaborolidine catalysts, potentially through immobilization on solid supports, to simplify purification and reduce costs associated with the catalyst. researchgate.net

Exploration of New Biocatalysts and Biotransformation Conditions for Scalable Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes to perform stereoselective reductions operates under mild aqueous conditions, minimizing waste and avoiding the use of heavy metals. nih.govopenaccessgovernment.org Research has already demonstrated the successful asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding (S)-alcohol with high yield (92%) and excellent enantiomeric excess (>99.9%) using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. nih.govresearchgate.net

A primary future objective is the discovery and engineering of biocatalysts, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), that can produce the desired (R)-enantiomer, this compound, with comparable efficiency. This can be achieved through:

Genome Mining and Screening: Searching microbial genomes for novel ADHs with inherent activity and selectivity towards 2-acetylbenzofuran. rsc.orgresearchgate.net

Enzyme Engineering: Employing techniques like directed evolution and site-directed mutagenesis to enhance the catalytic efficiency, substrate specificity, and stability of existing enzymes. frontiersin.org

Process Optimization: Developing optimized biotransformation conditions, including pH, temperature, co-solvent systems, and substrate loading, to maximize productivity and facilitate downstream processing. nih.govresearchgate.net

| Biocatalyst Type | Advantages | Challenges for Future Research | Key References |

|---|---|---|---|

| Whole-Cell Biocatalysts (e.g., L. paracasei) | Inexpensive, contains native cofactor regeneration systems, higher operational stability. | Screening for strains producing the (R)-enantiomer, managing competing metabolic pathways, lower volumetric productivity. | nih.govresearchgate.net |

| Isolated Enzymes (ADHs/KREDs) | High purity, no side reactions from other cellular enzymes, easier optimization of reaction conditions. | Requires addition of external cofactors/regeneration system, higher cost of purification, lower stability. | rsc.orgresearchgate.net |

| Engineered Enzymes | Tailored selectivity for specific substrates, enhanced stability and activity under industrial conditions. | Labor-intensive development process, potential loss of activity during engineering. | frontiersin.org |

In-depth Mechanistic Studies on Underexplored Stereoselective Transformations and Catalyst Design

A deeper understanding of reaction mechanisms is fundamental to the rational design of superior catalysts. For the asymmetric reduction of 2-acetylbenzofuran, detailed mechanistic studies can reveal the precise interactions within the catalyst-substrate transition state that govern stereoselectivity. Future research should employ a combination of experimental kinetic analysis and computational modeling, such as Density Functional Theory (DFT) calculations. researchgate.net

These studies can help elucidate key mechanistic questions, including:

The role of bifunctional mechanisms, where both the metal center and a ligand proton participate in the hydride transfer, as seen in Noyori-type catalysts. thieme-connect.com

The specific factors (e.g., steric and electronic properties of the ligand) that control the enantiofacial selection of the ketone. nih.gov

The potential for racemization of the product alcohol under certain catalytic conditions and how to design catalysts, such as specific pincer-ruthenium complexes, that prevent this. thieme-connect.com

The insights gained will enable the in silico design of new chiral ligands and catalysts with predicted high activity and enantioselectivity. This rational approach can accelerate the discovery process, moving beyond empirical screening to a more targeted and efficient development of next-generation catalysts for the synthesis of this compound.

Expansion of Synthetic Applications as a Versatile Chiral Scaffold in Unprecedented Chemical Transformations

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, found in compounds with a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netscienceopen.com Consequently, the enantiomerically pure this compound is a highly valuable chiral building block for the synthesis of novel, complex molecules.

Future research should focus on leveraging its chirality to construct new chemical entities. The secondary alcohol functionality serves as a versatile handle for a wide range of transformations. For instance, it can be converted into amines, ethers, esters, or used in carbon-carbon bond-forming reactions. One promising direction is its use in the synthesis of chiral benzofuryl β-amino alcohols, which are themselves important pharmacophores. rsc.org

Sustainable and Cost-Effective Methodologies for Industrial-Scale Production of Chiral this compound

Translating a synthetic method from the laboratory to an industrial scale requires a focus on sustainability, cost-effectiveness, and robustness. Future paradigms in the production of this compound will integrate green chemistry principles to minimize environmental impact and ensure economic viability.

Key areas for development include:

Catalyst Recovery and Reuse: For chemocatalytic processes, the development of heterogeneous or immobilized catalysts is crucial to facilitate easy separation and recycling, which significantly reduces costs and waste associated with expensive transition metals. researchgate.net

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer superior control over reaction parameters, improved safety, higher throughput, and easier automation, ultimately leading to more efficient and cost-effective production. researchgate.netresearchgate.net

Green Solvents and Reagents: Research should prioritize the use of environmentally benign solvents (e.g., water, supercritical CO2) and reagents. Biocatalytic processes are particularly advantageous in this regard, as they typically operate in aqueous media. nih.govopenaccessgovernment.org

Ultimately, the goal is to develop a manufacturing process that is not only highly efficient in terms of yield and enantioselectivity but also aligns with the principles of a circular economy, where resources are used efficiently and waste is minimized. Both advanced chemocatalysis and biocatalysis will play pivotal roles in achieving the sustainable and cost-effective industrial-scale production of this important chiral intermediate. researchgate.netopenaccessgovernment.org

Q & A

Q. What synthetic methodologies are established for (1R)-1-(1-benzofuran-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

Answer: The synthesis of this chiral benzofuran alcohol can be achieved via:

- Catalytic Hydrogenation : Employing chiral catalysts (e.g., Ru-based systems) under hydrogen pressure to reduce ketone precursors. Reaction parameters (temperature, solvent, catalyst loading) must be optimized to enhance enantiomeric excess (e.g., 88–90% ee achieved for analogous compounds) .

- Sigmatropic Rearrangement : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy using NaH/THF for benzofuran ring formation, yielding intermediates for subsequent functionalization .

Q. How is stereochemical purity confirmed, and what analytical techniques are critical?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase and UV detection (254 nm) to resolve enantiomers. Retention times and peak areas quantify ee (e.g., 87–90% purity reported for fluorophenyl analogs) .

- Optical Rotation : Measure [α]D²⁰ values in solvents (e.g., chloroform) and compare with literature data. For example, (R)-1-(3-fluorophenyl)ethan-1-ol has [α]D²⁰ = +24.5° (c = 1.0, CHCl₃) .

Q. What physicochemical properties influence experimental design?

Answer:

- Solubility : Moderate in polar solvents (e.g., water, ethanol) but highly soluble in organic solvents (e.g., dichloromethane, THF). Solvent choice impacts reaction kinetics and purification .

- Stability : Stable under inert atmospheres but prone to oxidation. Store at 2–8°C with desiccants to prevent hydroxyl group degradation .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in catalytic synthesis?

Answer:

- Ligand Design : Use bulky phosphine ligands (e.g., BINAP derivatives) to create steric hindrance, favoring the (R)-configuration. DFT calculations guide ligand-substrate interactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate coordination, increasing ee by 5–10% in hydrogenation .

Q. What crystallographic strategies resolve structural ambiguities?

Answer:

- Single-Crystal X-ray Diffraction : Collect data at 120 K using MoKα radiation (λ = 0.71073 Å). Refine structures with SHELXL, reporting R-factors < 0.05. For example, a benzotriazole-furan ethanol derivative was resolved in P21/c space group (a = 11.36 Å, β = 96.9°) .

- Hydrogen Bonding Analysis : Identify O–H···N/O interactions in crystal packing to validate molecular conformation .

Q. How should safety protocols address reactive intermediates?

Answer:

Q. How are NMR discrepancies between theoretical and experimental data resolved?

Answer:

- Dynamic NMR : Assess temperature-dependent shifts to identify rotamers or conformational exchange. For example, CF₃ groups in analogs show splitting at low temps (19F NMR, 565 MHz) .

- DFT Simulations : Compare computed (B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts to assign ambiguous signals (e.g., quaternary carbons near 120–125 ppm) .

Q. What in vitro models evaluate biological activity?

Answer:

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values < 10 µM suggest therapeutic potential .

- Cell Viability Studies : Treat cancer cell lines (e.g., HeLa) with 10–100 µM compound for 48 hrs. Measure apoptosis via Annexin V/PI staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.